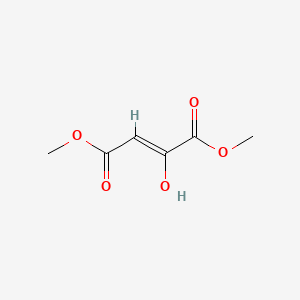

2-Butenedioic acid,2-hydroxy-,1,4-dimethyl ester

Description

2-Butenedioic acid,2-hydroxy-,1,4-dimethyl ester is an ester derivative of 2-hydroxy-2-butenedioic acid. The compound features a hydroxyl (-OH) group at the 2-position of the butenedioic acid backbone, with methyl ester groups at the 1- and 4-positions. These analogs share the butenedioic acid core but differ in substituents (e.g., hydroxy, acetyloxy, or methyl groups), which significantly influence their chemical properties and applications .

Properties

IUPAC Name |

dimethyl (Z)-2-hydroxybut-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3,7H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPVQDFPFGCSEC-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/C(=O)OC)\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Butenedioic acid, 2-hydroxy-, 1,4-dimethyl ester, commonly known as dimethyl malate, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₀O₅

- Molecular Weight : 162.141 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 249.6 °C

- Flash Point : 100.1 °C

Dimethyl malate is involved in several biochemical pathways, particularly in metabolic processes. It functions primarily as a metabolite in the tricarboxylic acid (TCA) cycle, playing a role in energy production and metabolic regulation. Its biological activity can be attributed to:

- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting energy metabolism and biosynthesis.

- Antioxidant Properties : Dimethyl malate exhibits antioxidant activity, which helps mitigate oxidative stress in cells.

Biological Activities

- Antimicrobial Activity : Research indicates that dimethyl malate has antimicrobial properties against various pathogens. It may disrupt the cell membrane integrity of bacteria, leading to cell lysis.

- Anti-inflammatory Effects : Studies have suggested that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

- Potential Neuroprotective Effects : Preliminary studies indicate that dimethyl malate may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

Case Study 1: Toxicological Assessment

A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) assessed the toxicity of dimethyl malate in animal models. The findings included:

- Acute Toxicity : Mice exposed to high doses (up to 1470 mg/kg) exhibited symptoms such as reduced mobility and ataxia. The LD50 was determined to be approximately 1200 mg/kg for male mice.

- Histopathological Changes : Examination revealed liver and kidney damage at higher doses, indicating potential organ toxicity with excessive exposure .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, dimethyl malate was tested against various bacterial strains:

- Results : It demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Mechanism : The compound was found to disrupt bacterial cell walls, leading to increased permeability and eventual cell death .

Comparative Analysis

| Property | Dimethyl Malate | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 162.141 g/mol | Varies |

| Antimicrobial Activity | Yes | Depends on structure |

| Neuroprotective Potential | Yes (preliminary evidence) | Limited for most similar compounds |

| Enzyme Inhibition | Yes | Varies |

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Psoriasis and Multiple Sclerosis

- Dimethyl Fumarate is primarily utilized in the treatment of psoriasis and multiple sclerosis. The pharmaceutical formulation known as Fumaderm® was approved in Germany for psoriasis treatment, containing a mixture of fumarates .

- Biogen Idec's BG-12 , an enteric-coated formulation of DMF, has been clinically tested for multiple sclerosis . Clinical trials have shown that DMF can reduce the frequency of relapses and slow disease progression.

2. Mechanism of Action

- DMF exerts its therapeutic effects through immunomodulation and anti-inflammatory mechanisms. It activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which enhances cellular antioxidant defenses .

Industrial Applications

1. Biocidal Additive

- DMF is reported to be used as a biocidal additive in consumer products such as leather goods and textiles. Its application in these products helps to enhance durability and resistance to microbial growth .

2. Polymer Production

- The compound is also employed in the synthesis of various polymers, particularly in creating polyesters that exhibit desirable properties such as flexibility and thermal stability. These polymers are utilized in coatings and adhesives .

Toxicological Studies

1. Safety Assessments

- Various studies have assessed the safety profile of DMF. In animal studies, it was observed that exposure to high doses resulted in adverse effects including renal toxicity and potential carcinogenicity . The lowest observed adverse effect level (LOAEL) was noted at doses as low as 50 mg/kg/day.

- The chemical has been classified with risk phrases indicating potential sensitization upon skin contact .

| Study Type | Dose Range (mg/kg/day) | Observed Effects |

|---|---|---|

| Acute Toxicity (Mice) | 681 - 1470 | Mortality, reduced mobility, liver damage |

| Chronic Toxicity (Rats) | 100 | Increased kidney weights, renal tubular changes |

| Developmental Toxicity (Rats) | 250 | Embryo lethality, reduced fetal weight |

Case Studies

Case Study 1: Efficacy in Psoriasis Treatment

- A clinical study involving patients with moderate to severe plaque psoriasis demonstrated significant improvement with DMF treatment compared to placebo groups. Patients reported reduced lesion severity and improved quality of life metrics.

Case Study 2: Safety Profile Assessment

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of 2-butenedioic acid derivatives:

Key Observations:

- Hydroxy vs. In contrast, acetyloxy groups (e.g., in diacetyloxyfumarate dimethyl ester) improve stability by protecting reactive hydroxyl sites .

- Steric Effects : Citraconic acid dimethyl ester’s 2-methyl group introduces steric hindrance, which may reduce reactivity in nucleophilic reactions compared to unsubstituted esters like dimethyl fumarate .

- Isomerism : Dimethyl fumarate (E-isomer) and dimethyl maleate (Z-isomer) exhibit distinct physical properties; the trans configuration of fumarate allows for higher melting points due to better packing .

Preparation Methods

Acid-Catalyzed Esterification

In acidic conditions, protonation of the carboxylic acid groups enhances their electrophilicity, facilitating nucleophilic attack by methanol. Sulfuric acid or p-toluenesulfonic acid (pTSA) are commonly employed, with reaction temperatures ranging from 60–80°C. A molar ratio of 1:2 (acid:methanol) ensures complete conversion, though excess methanol may be used to drive the equilibrium. The reaction typically achieves yields of 70–85%, with purification via distillation or recrystallization.

Base-Catalyzed Esterification

Alternatively, base-catalyzed esterification using sodium methoxide or potassium carbonate proceeds via deprotonation of the hydroxyl group, forming a nucleophilic alkoxide intermediate. This method avoids side reactions such as dehydration, which are prevalent under acidic conditions. However, prolonged reaction times (12–24 hours) and anhydrous conditions are required to prevent hydrolysis of the ester product.

Alternative Synthetic Routes

From Dimethyl Acetylenedicarboxylate

A fluorinated analog, 2-fluoro-2-butenedioic acid 1,4-dimethyl ester, is synthesized via radical addition to dimethyl acetylenedicarboxylate. While this method targets a fluorinated derivative, it highlights the versatility of acetylenedicarboxylate precursors in constructing α,β-unsaturated esters. Adapting this approach for the non-fluorinated compound would involve substituting fluorine-containing reagents with hydroxyl donors, though this remains speculative without explicit literature support.

Catalytic Methods and Optimization

Catalyst Selection

Grubbs-type catalysts, such as Hoveyda–Grubbs 2nd generation, have been effective in metathesis reactions of related esters, though their application to 2-hydroxybutenedioic acid derivatives remains unexplored. Acidic resins (e.g., Amberlyst) and zeolites offer reusable, eco-friendly alternatives for esterification, minimizing waste.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates, whereas nonpolar solvents (toluene, xylene) favor equilibrium-driven esterification. Elevated temperatures (75–80°C) are critical for overcoming kinetic barriers, though excessive heat risks decomposition.

| Parameter | Acid-Catalyzed | Base-Catalyzed | Metathesis-Based |

|---|---|---|---|

| Catalyst | H₂SO₄, pTSA | NaOMe, K₂CO₃ | Grubbs Catalyst |

| Temperature (°C) | 60–80 | 25–60 | 40–80 |

| Yield (%) | 70–85 | 65–75 | Not Reported |

| Byproducts | Dehydration | Hydrolysis | Dimerization |

Byproduct Formation and Mitigation

Dimerization

Homo-metathesis of unsaturated esters, as observed in MVG derivatives, can lead to dimeric byproducts (e.g., dimethyl (E)-2,5-dihydroxyhex-3-enedioate). Controlling catalyst loading (≤5 mol%) and reaction time minimizes this issue.

Hydrolysis

The ester’s susceptibility to hydrolysis necessitates anhydrous conditions. Patent literature describes the use of molecular sieves or azeotropic distillation with toluene to remove water.

Industrial and Scalable Approaches

A patented process for related benzilic acid esters demonstrates the feasibility of large-scale synthesis. Key steps include:

-

Alkylation : Reacting 2-hydroxybutenedioic acid with methyl chloride in toluene, catalyzed by triethylamine.

-

Esterification : Using thionyl chloride to generate the acyl chloride intermediate, followed by methanol quenching.

-

Purification : Crystallization from methyl ethyl ketone yields pharmaceutical-grade material.

This method achieves 76–83% yield on multi-kilogram scales, underscoring its industrial viability .

Q & A

Q. What synthetic methodologies are recommended for preparing dimethyl maleate (Z-isomer) and dimethyl fumarate (E-isomer)?

Dimethyl maleate is typically synthesized via esterification of maleic anhydride with methanol under acid catalysis, while dimethyl fumarate is obtained through isomerization of maleate derivatives or direct esterification of fumaric acid. Reaction optimization should monitor temperature (e.g., 60–80°C for maleate synthesis) and acid catalyst concentration (e.g., sulfuric acid at 1–3% w/w) to minimize side products like diethyl ether byproducts . For isomer-specific purity, post-synthesis purification via fractional distillation or crystallization is critical, as residual isomers can skew reactivity studies .

Q. How can spectroscopic techniques distinguish between maleate (Z) and fumarate (E) isomers?

- NMR : The Z-isomer (maleate) exhibits distinct coupling constants (J = 12–14 Hz for vinyl protons) compared to the E-isomer (fumarate, J = 3–5 Hz) due to differences in dihedral angles.

- IR : Maleate shows a stronger C=O stretch absorption at ~1720 cm⁻¹, while fumarate’s conjugated system shifts this peak slightly .

- Mass Spectrometry : Both isomers share a molecular ion peak at m/z 144 (C₆H₈O₄), but fragmentation patterns differ due to spatial arrangement (e.g., maleate fragments more readily at the ester group) .

Q. What stability considerations are critical for handling dimethyl fumarate in experimental settings?

Dimethyl fumarate is hygroscopic and degrades in acidic/basic conditions, forming maleic acid or methanol. Storage recommendations include anhydrous environments (desiccators with silica gel) and inert atmospheres (N₂ or Ar) to prevent hydrolysis. Compatibility testing with solvents (e.g., avoid polar protic solvents like water or ethanol) is essential for long-term stability .

Q. How do isomer-specific properties impact reactivity in polymerization or crosslinking reactions?

The Z-isomer (maleate) undergoes faster radical polymerization due to lower steric hindrance, whereas the E-isomer (fumarate) favors Diels-Alder reactions owing to its conjugated diene structure. Kinetic studies using differential scanning calorimetry (DSC) or real-time FTIR can quantify reaction rates and activation energies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for dimethyl fumarate?

Discrepancies in LD₅₀ values (e.g., 2240 mg/kg oral in rabbits vs. 1250 mg/kg dermal) may arise from administration routes or purity levels. Researchers should:

Q. How can degradation products of dimethyl maleate be analytically quantified under oxidative conditions?

Oxidative degradation (e.g., via H₂O₂/UV treatment) produces maleic acid and formaldehyde. Methodologies include:

Q. What mechanistic insights explain the bioactivity of dimethyl fumarate in neurological therapies (e.g., Tecfidera®)?

Dimethyl fumarate acts as a prodrug, hydrolyzing to monomethyl fumarate, which activates the Nrf2 pathway, reducing oxidative stress. In vitro models (e.g., SH-SY5Y neuronal cells) combined with siRNA knockdown of Nrf2 can validate this pathway. Pharmacokinetic studies using LC-MS/MS in plasma matrices (LOQ: 1 ng/mL) quantify metabolite bioavailability .

Q. How do computational models predict the solubility and partition coefficients (log P) of maleate/fumarate derivatives?

COSMO-RS or DFT calculations correlate with experimental log P values (e.g., dimethyl fumarate log P = 0.49). Solubility parameters (Hansen solubility) predict compatibility with polymers like PLGA for drug delivery systems. Validation via shake-flask method (UV detection at 210 nm) ensures model accuracy .

Q. What protocols assess the environmental persistence of dimethyl maleate in aquatic systems?

OECD 301F (Ready Biodegradability Test) measures degradation rates in activated sludge. Bioconcentration factors (BCF) are estimated using the fish model Danio rerio (zebrafish) with LC-MS quantification in tissue homogenates. Hydrolysis half-lives (pH 7, 25°C) are determined via HPLC monitoring .

Q. How can isomerization kinetics between maleate and fumarate be studied under catalytic conditions?

- In situ FTIR tracks C=C bond rearrangement during thermal isomerization (100–150°C).

- Catalyst Screening : Metal catalysts (e.g., Pd/C or Fe³⁺) accelerate isomerization; Arrhenius plots derived from rate constants at varying temperatures reveal activation energies.

- Quantum Mechanical Calculations : Transition state modeling (Gaussian 09, B3LYP/6-31G*) identifies steric/electronic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.